molecular formula C6H7NO3 B6180716 3-(cyanomethyl)oxetane-3-carboxylic acid CAS No. 2639415-06-6

3-(cyanomethyl)oxetane-3-carboxylic acid

Cat. No.: B6180716
CAS No.: 2639415-06-6
M. Wt: 141.12 g/mol
InChI Key: CFYPPXWGUJILFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyanomethyl)oxetane-3-carboxylic acid is a chemical building block of significant interest in modern medicinal chemistry, particularly in the design of novel pharmaceutical candidates. Its structure incorporates an oxetane ring, a four-membered cyclic ether, which is recognized as a valuable motif for improving the physicochemical properties of drug molecules. The integration of oxetane rings into lead compounds is a established strategy to increase molecular three-dimensionality, reduce flatness, and improve aqueous solubility . The electronegative oxygen of the oxetane exerts a powerful inductive effect, which can be utilized to fine-tune the pKa of proximal functional groups, and the ring itself can serve as a carbonyl isostere, helping to mitigate metabolic soft spots and lower lipophilicity compared to traditional groups like gem-dimethyl . This compound, featuring both a carboxylic acid and a nitrile group attached to the same carbon of the oxetane ring, offers researchers a versatile handle for synthetic elaboration. It can be used in the synthesis of more complex molecules, such as amino-oxetanes, which have found notable applications as peptidomimetics due to their improved stability against enzymatic degradation while maintaining bioactivity . The 3,3-disubstitution pattern on the oxetane ring is particularly advantageous as it generally confers greater stability against ring-opening degradation processes compared to 2-substituted analogues . Researchers can employ this reagent in campaigns focused on challenging targets in oncology, metabolic diseases, and immunology, where the properties of the oxetane can help address issues of selectivity, pharmacokinetics, and metabolic clearance. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2639415-06-6

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

3-(cyanomethyl)oxetane-3-carboxylic acid

InChI

InChI=1S/C6H7NO3/c7-2-1-6(5(8)9)3-10-4-6/h1,3-4H2,(H,8,9)

InChI Key

CFYPPXWGUJILFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CC#N)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Cyanomethyl Oxetane 3 Carboxylic Acid

Retrosynthetic Analysis of 3-(cyanomethyl)oxetane-3-carboxylic acid

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible starting materials. The most intuitive disconnections are at the C-C and C-O bonds of the oxetane (B1205548) ring, as well as transformations of the functional groups at the C3 position.

One primary disconnection involves breaking the two C-C bonds at the 3-position, suggesting a precursor like oxetan-3-one. This commercially available starting material can be functionalized to introduce the cyanomethyl and carboxylic acid groups. Another key disconnection is the formation of the oxetane ring itself, typically through an intramolecular cyclization of a 1,3-diol derivative. This approach suggests a diol precursor with the required cyanomethyl and a protected carboxyl group.

A plausible retrosynthetic pathway starting from the target molecule is outlined below:

Functional Group Interconversion: The carboxylic acid and nitrile functionalities suggest precursors from which they can be derived. For instance, the carboxylic acid could be obtained from the hydrolysis of an ester or the oxidation of a primary alcohol. The cyanomethyl group could be introduced via nucleophilic substitution with a cyanide source.

C3-Substituent Disconnection: Disconnecting the cyanomethyl and carboxyl groups from the oxetane ring at the C3 position leads back to a key intermediate, oxetan-3-one. This is a common and versatile precursor for a wide range of 3-substituted and 3,3-disubstituted oxetanes. acs.orgbeilstein-journals.orgnih.gov

Oxetane Ring Disconnection (C-O Bond Formation): A Williamson ether synthesis approach would involve an intramolecular cyclization of a 3-halo-1,3-diol derivative. This disconnection points to an acyclic precursor containing a diol with the appropriate stereochemistry and functional groups.

Oxetane Ring Disconnection (C-C Bond Formation): While less common for this specific substitution pattern, C-C bond-forming cyclizations are also a possibility.

Based on these disconnections, a practical synthetic strategy would likely involve the derivatization of oxetan-3-one or the de novo synthesis of the oxetane ring from a suitable acyclic precursor.

Strategies for the Construction of the Oxetane Ring System in this compound

The construction of the strained four-membered oxetane ring is a critical step in the synthesis of this compound. Several methodologies have been developed for this purpose, each with its own advantages and limitations.

De novo cyclization approaches build the oxetane ring from acyclic precursors. These methods are fundamental to oxetane synthesis and can be broadly categorized into intramolecular cyclization reactions and photochemical cycloadditions.

Intramolecular cyclization is a widely used strategy for forming the oxetane ring, typically by forming a C-O bond. acs.org The most common method is the Williamson ether synthesis, which involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a nucleophilic oxygen at the other.

For the synthesis of 3,3-disubstituted oxetanes, a common precursor is a suitably substituted 1,3-diol. acs.org For example, a synthetic route could start from a substituted dimethyl malonate, which is then functionalized with a protected hydroxymethyl group. Subsequent reduction of the ester groups yields the corresponding 1,3-diol. Monotosylation of one of the primary hydroxyl groups, followed by base-mediated cyclization, affords the 3,3-disubstituted oxetane. acs.org This strategy has been successfully employed for the synthesis of oxetanes with various substituents at the 3-position, including aryl, allyl, alkyl, and halide groups. acs.org

The kinetics of forming a four-membered ring via intramolecular cyclization are generally less favorable than for three-, five-, or six-membered rings, often requiring the use of strong bases and good leaving groups to achieve acceptable yields. acs.org

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. bohrium.comnih.gov This reaction is particularly attractive due to its ability to construct the oxetane ring in a single, atom-economical step. rsc.org While traditionally requiring aromatic aldehydes or ketones and electron-rich alkenes, recent advances have expanded the substrate scope. rsc.org

For the synthesis of 3,3-disubstituted oxetanes, and specifically spirocyclic oxetanes, the Paternò-Büchi reaction of cyclic ketones with alkenes has been explored. rsc.orgrsc.org For instance, the reaction of cyclic aliphatic ketones with maleic anhydride (B1165640) derivatives can produce functionalized spirocyclic oxetanes. rsc.org These cycloadducts can then be further derivatized. rsc.org A telescoped three-step sequence involving a Paternò-Büchi reaction, nucleophilic ring-opening of the resulting anhydride, and subsequent coupling can provide access to a variety of functionalized spirocyclic oxetanes. rsc.org

Ring expansion reactions offer an alternative route to oxetanes, most commonly starting from epoxides. While this method is well-established for the synthesis of certain oxetane derivatives, its application to the synthesis of 3,3-disubstituted oxetanes like the target molecule is less direct. The strategy typically involves the reaction of an epoxide with a reagent that can insert a methylene (B1212753) group into the C-O bond.

For instance, the reaction of epoxides with sulfur ylides can lead to the formation of oxetanes. However, this method is more commonly used for the synthesis of 2-substituted oxetanes. The synthesis of 3,3-disubstituted oxetanes via ring expansion would require a suitably substituted epoxide, such as a 2,2-disubstituted epoxide, which might itself be challenging to prepare. Directed ring-opening of 1,5-dioxaspiro[3.2]hexanes with certain Lewis acidic nucleophiles can also selectively form 2,2-disubstituted oxetanes. nih.gov

Given the commercial availability of oxetan-3-one, its derivatization represents a highly convergent and attractive strategy for the synthesis of 3,3-disubstituted oxetanes, including this compound. acs.orgnih.gov Oxetan-3-one can undergo a variety of reactions at the carbonyl group to introduce the desired substituents at the C3 position. chemrxiv.org

A key transformation for introducing the cyanomethyl and a potential carboxyl precursor would be the Strecker synthesis. The reaction of oxetan-3-one with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), and an amine can yield a 3-amino-3-cyanooxetane derivative. chemrxiv.org Subsequent hydrolysis of the nitrile and the amino group could potentially lead to the desired this compound, although the selective hydrolysis would need to be carefully controlled.

Alternatively, a Horner-Wadsworth-Emmons (HWE) reaction can transform oxetan-3-one into an α,β-unsaturated ester. chemrxiv.org This intermediate can then undergo further functionalization, such as a Michael addition, to introduce the cyanomethyl group. Subsequent manipulation of the ester group would then yield the carboxylic acid.

Furthermore, nucleophilic addition of organometallic reagents to oxetan-3-one can generate 3-substituted-3-hydroxyoxetanes. doi.org While this directly provides one of the substituents, further steps would be required to introduce the second substituent and convert the hydroxyl group to a carboxylic acid.

De Novo Cyclization Approaches

Introduction and Functional Group Interconversion During Synthesis

The synthesis of this compound is a multi-step process that relies heavily on functional group interconversions. The stability of the oxetane ring is a critical factor, and reaction conditions must be chosen carefully to avoid unwanted ring-opening reactions. chemrxiv.org The introduction of the cyanomethyl and carboxylic acid groups often starts from a common precursor, such as oxetan-3-one.

The introduction of the cyanomethyl group is a key step in the synthesis. This can be achieved through various methods, including direct cyanation followed by chain extension or through cyanomethylation strategies.

Cyanation reactions are a fundamental approach to introduce a nitrile group. In the context of synthesizing oxetane derivatives, cyanation can be performed on a suitable precursor, which is then elaborated to the final product. A common strategy involves the use of trimethylsilyl cyanide (TMSCN) as a cyanide source. chemrxiv.org For instance, the Strecker synthesis, a well-established method for synthesizing α-amino nitriles, can be adapted to introduce a cyano group onto the oxetane ring. This reaction, when performed on oxetan-3-one with TMSCN and an amine, yields a 3-amino-3-cyanooxetane derivative. chemrxiv.org

Various cyanating agents and reaction conditions have been explored in organic synthesis. These include the use of metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), often in the presence of a phase-transfer catalyst. researchgate.netnih.gov More modern methods utilize less toxic and more efficient reagents. For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been used as a cyanating agent in ruthenium-catalyzed reactions. nih.gov The choice of cyanating agent and catalyst is crucial for achieving high yields and selectivity, especially when dealing with sensitive substrates like oxetanes.

Table 1: Examples of Cyanation Reactions in Organic Synthesis

Cyanating AgentCatalyst/ConditionsSubstrate TypeReference
Trimethylsilyl cyanide (TMSCN)Lewis Acid (e.g., InCl₃)Benzylic positions scielo.br
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)[RuCl₂(p-cymene)]₂Arenes, Heteroarenes nih.gov
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])Ru(III)-exchanged NaY zeoliteIndoles nih.gov
Sodium cyanide (NaCN)RuCl₃·nH₂O, O₂Tertiary amines nih.gov
Acetone cyanohydrinNickel catalystTerminal alkynes rsc.org

Cyanomethylation involves the direct introduction of a -CH₂CN group. One potential, though not explicitly detailed for this specific compound, could involve the reaction of a suitable oxetane-based electrophile with a cyanomethyl nucleophile, such as the anion of acetonitrile (B52724).

Another approach is the Horner-Wadsworth-Emmons reaction of oxetan-3-one with a phosphonate (B1237965) reagent like diethyl (cyanomethyl)phosphonate. This would lead to the formation of an α,β-unsaturated nitrile, which could then be reduced to introduce the cyanomethyl group. The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds and has been successfully applied to oxetan-3-one to create α,β-unsaturated esters. chemrxiv.org A subsequent reduction of the double bond would be necessary to yield the desired cyanomethyl substituent.

The carboxylic acid group can be introduced either by oxidation of a suitable precursor, such as a primary alcohol or an aldehyde, or by the hydrolysis of a nitrile group.

The oxidation of a primary alcohol is a common and effective method for synthesizing carboxylic acids. In the context of this compound, a precursor such as 3-(cyanomethyl)-3-(hydroxymethyl)oxetane would be required. The oxidation of hydroxymethyl-substituted oxetanes to carboxylic acids can be challenging due to the potential for decomposition. chemrxiv.org However, specific oxidation conditions have been developed that are compatible with the oxetane ring.

For instance, the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with an oxidant like PIDA (phenyliodine diacetate) has been shown to be effective for the oxidation of α-NHBoc-substituted hydroxymethyl oxetanes. chemrxiv.org For less reactive alkyl-substituted hydroxymethyl oxetanes, a more robust oxidant like potassium permanganate (B83412) (KMnO₄) has been used successfully without causing decomposition of the oxetane ring. chemrxiv.org Another patented method describes the oxidation of 3-hydroxymethyl-oxetanes to the corresponding carboxylic acids using oxygen in an aqueous alkaline medium with a palladium and/or platinum catalyst. google.comgoogle.com

Table 2: Oxidation Methods for Oxetane Precursors

OxidantSubstrate TypeNotesReference
TEMPO/PIDAα-NHBoc-substituted hydroxymethyl oxetanesCan sometimes lead to partial decomposition. chemrxiv.org
KMnO₄Alkyl-substituted hydroxymethyl oxetanesRobust, no decomposition observed. chemrxiv.org
O₂/Pd or Pt catalyst3-Hydroxymethyl-oxetanesOne-step reaction in aqueous alkaline medium. google.comgoogle.com
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)Hydroxymethyl-substituted oxetanesEfficient for synthesis of corresponding aldehydes. chemrxiv.org

An alternative route to the carboxylic acid functionality is through the hydrolysis of a nitrile group. This approach is particularly relevant if a dinitrile precursor, such as 3-(cyanomethyl)oxetane-3-carbonitrile, is synthesized. The hydrolysis of nitriles can be performed under either acidic or basic conditions. However, given the propensity of the oxetane ring to undergo ring-opening in the presence of strong acids, basic hydrolysis is the preferred method. chemrxiv.org

The hydrolysis of a nitrile to a carboxylic acid under basic conditions, for example, using sodium hydroxide (B78521), has been shown to be an efficient and scalable method that is well-tolerated by the oxetane ring. chemrxiv.org This strategy avoids the undesirable side reaction of ring-opening that can occur with acidic mediators. chemrxiv.org

Establishment of the Carboxylic Acid Functionality

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

The synthesis of 3,3-disubstituted oxetanes, such as this compound, requires careful control over chemo-, regio-, and stereoselectivity. The inherent ring strain of the oxetane core makes its formation via intramolecular cyclization a kinetic challenge. acs.org This often necessitates the use of strong bases and good leaving groups to facilitate the ring-forming step from acyclic precursors. acs.org

Chemo- and Regioselectivity:

Precursor Design: The choice of starting materials is critical. A common strategy involves the use of precursors that already contain the quaternary center, which will become the 3-position of the oxetane ring. This avoids issues of regioselectivity during the cyclization step.

Functional Group Tolerance: The synthetic route must be designed to tolerate the nitrile and carboxylic acid functionalities, or precursors that can be readily converted to these groups. The oxetane ring itself is sensitive to strongly acidic or basic conditions and harsh oxidants, which can lead to ring-opening reactions. researchgate.net Mild reaction conditions are therefore preferred in later synthetic steps to preserve the integrity of the oxetane ring. researchgate.net

Side Reactions: A notable side reaction in the synthesis and handling of oxetane-3-carboxylic acids is their isomerization into lactones, particularly when heated or stored. nih.gov This tendency for intramolecular rearrangement can significantly impact reaction yields and the purity of the final product. nih.gov

Stereoselectivity:

Acyclic Precursor Chirality: If the acyclic precursor possesses chirality, this can be used to induce stereoselectivity in the final product. For example, the synthesis of chiral 2,4-disubstituted oxetanes has been achieved from stereochemically defined 1,3-diols. acs.org By analogy, a chiral precursor to this compound could potentially lead to an enantiomerically enriched product.

Catalyst-Controlled Stereoselectivity: The use of chiral catalysts can direct the stereochemical outcome of the reaction. For instance, chiral BINAP-Pd complexes have been employed in the [2+2] cycloaddition of alkynylsilanes to form chiral oxetenes, which can then be reduced to the corresponding oxetanes. acs.org

Substrate-Controlled Stereoselectivity: The inherent stereochemistry of a substrate can also guide the formation of a specific stereoisomer. For example, the reaction of α-lithiated methyl glyoxylate (B1226380) diethyl mercaptal with a chiral sugar derivative has been shown to proceed with high stereoselectivity. researchgate.net

The development of stereoselective syntheses for unnatural α-amino acids has been achieved through the diastereoselective decarboxylative radical addition to chiral N-sulfinylimines under metal-free, visible-light conditions. doi.org While not directly applied to this compound in the reviewed literature, this methodology highlights a potential strategy for controlling stereochemistry in related systems.

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is crucial for the efficient and scalable synthesis of this compound. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst and Reagent Selection:

A known process for preparing oxetane-3-carboxylic acids involves the oxidation of 3-hydroxymethyl-oxetanes using a palladium and/or platinum catalyst in an aqueous alkaline medium. google.com The efficiency of this reaction is influenced by the catalyst type and the presence of activators. google.com

For the conversion of the carboxylic acid to the corresponding acid chloride, a common intermediate for further derivatization, reagents like thionyl chloride are used, often with a catalytic amount of dimethylformamide. google.com

Reaction Parameters:

The following table summarizes the impact of various reaction parameters on the synthesis of oxetane-3-carboxylic acids, based on related syntheses.

ParameterEffect on ReactionExampleSource
Temperature Influences reaction rate and selectivity. Higher temperatures can lead to side reactions or decomposition.Oxidation of 3-ethyl-3-hydroxymethyl-oxetane at 40°C, 50°C, and 80°C showed varying oxygen uptake and yields. google.com
Solvent Affects solubility of reactants and can influence reaction mechanism and rate.DMSO was found to be a suitable solvent for aza-Michael reactions, leading to faster reaction rates. nih.gov
Concentration Can impact reaction order and rate.In some amidation reactions, a negative order with respect to the carboxylic acid was observed due to competing reactions. nih.gov
Catalyst Loading The amount of catalyst can affect reaction efficiency and cost.A gram-scale synthesis demonstrated the use of low catalyst loading for novel 3,4-dihydrocoumarin derivatives. researchgate.net
pH Crucial for reactions in aqueous media, such as the oxidation of 3-hydroxymethyl-oxetanes, which is performed in an alkaline medium.The oxidation of 3-hydroxymethyl-oxetanes is carried out in an aqueous alkaline medium. google.com

Process Development and Scale-Up:

For industrial applications, process development focuses on creating a robust, scalable, and cost-effective synthesis. This includes:

Telescoped Procedures: Combining multiple reaction steps into a single pot or a sequence without intermediate purification can improve efficiency. A 4-pot telescoped procedure has been developed for preparing oxetane-3-carboxaldehyde and its corresponding methyl ester. researchgate.net

Purification Methods: The final product is often isolated by acidification of the reaction mixture, followed by extraction with a suitable organic solvent. google.com Recrystallization can be used for further purification. google.com

Minimizing Waste: The development of greener synthetic routes is an ongoing effort. This includes using catalytic rather than stoichiometric reagents and choosing environmentally benign solvents. nih.gov

The instability of some oxetane-carboxylic acids, which can isomerize to lactones, is a critical consideration during process development and storage. nih.gov This phenomenon can negatively impact yields, especially in reactions requiring heat. nih.gov Therefore, careful control of temperature and storage conditions is essential.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Cyanomethyl Oxetane 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentchemrxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. For 3-(cyanomethyl)oxetane-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to confirm its proposed structure.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show three distinct signals, plus a broad signal for the acidic proton.

Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm. libretexts.org The exact position is highly dependent on the solvent and concentration due to hydrogen bonding. libretexts.org

Oxetane (B1205548) Protons (-CH₂-O-CH₂-): The four protons of the oxetane ring are diastereotopic due to the chiral center at C3. They are expected to appear as two sets of signals. Typically, the protons on a substituted oxetane ring resonate between 4.0 and 5.0 ppm. These protons would likely appear as complex multiplets due to both geminal and vicinal coupling.

Cyanomethyl Protons (-CH₂CN): The methylene (B1212753) protons adjacent to the nitrile group are expected to resonate as a sharp singlet, as there are no adjacent protons to couple with. The electron-withdrawing nature of the nitrile group would shift this signal downfield, likely in the range of 2.8-3.5 ppm.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-COOH10.0 - 13.0Broad Singlet
-O-CH ₂-4.0 - 5.0Multiplet
-CH ₂CN2.8 - 3.5Singlet

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about the type of carbon (e.g., C, CH, CH₂, CH₃) and its functional group.

Carboxylic Carbon (-COOH): This quaternary carbon is expected to appear significantly downfield, in the range of 170-185 ppm, which is characteristic for carboxylic acids. libretexts.org

Nitrile Carbon (-C≡N): The carbon of the cyano group typically resonates in the range of 115-125 ppm. libretexts.org

Oxetane Carbons (-CH₂-O-CH₂-): The two methylene carbons of the oxetane ring are expected to have chemical shifts in the range of 70-85 ppm, influenced by the ring strain and the electronegativity of the oxygen atom.

Quaternary Carbon (C3): The central, sp³-hybridized quaternary carbon, to which the cyanomethyl, carboxyl, and two other carbon atoms are attached, would likely appear in the 40-50 ppm range.

Cyanomethyl Carbon (-CH₂CN): The methylene carbon of the cyanomethyl group is expected to resonate in the 20-30 ppm range.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C OOH170 - 185
-C ≡N115 - 125
-O-C H₂-70 - 85
-C -(COOH)(CH₂CN)40 - 50
-C H₂CN20 - 30

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the different protons of the oxetane ring, helping to decipher the complex multiplets observed in the 1D spectrum. No correlation would be expected for the cyanomethyl singlet or the carboxylic acid proton singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals for the oxetane and cyanomethyl groups to their corresponding carbon signals in the ¹³C spectrum. For instance, the proton signal around 2.8-3.5 ppm would correlate with the carbon signal at 20-30 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity around quaternary centers. Key expected HMBC correlations for this compound would include:

A correlation from the cyanomethyl protons (-CH₂CN) to the quaternary carbon (C3).

A correlation from the cyanomethyl protons to the nitrile carbon (-C≡N).

Correlations from the oxetane protons to the quaternary carbon (C3).

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationlibretexts.orgechemi.comspectroscopyonline.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods ideal for functional group identification.

The IR spectrum of this compound is expected to show several key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.orgechemi.com

C-H Stretch: Absorptions for the sp³ C-H bonds of the methylene groups will appear just below 3000 cm⁻¹.

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption should be observed in the 2240-2260 cm⁻¹ region, which is highly diagnostic for a nitrile group. libretexts.org

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected between 1700 and 1725 cm⁻¹ for the carbonyl group of the hydrogen-bonded carboxylic acid. libretexts.orgechemi.com

C-O-C Stretch (Oxetane): The characteristic asymmetric stretching of the ether linkage within the strained oxetane ring typically appears as a strong band in the 950-1000 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The C≡N stretch, which is of medium intensity in the IR, would be expected to give a strong signal in the Raman spectrum. The symmetric vibrations of the oxetane ring would also be more prominent.

Predicted IR Absorption Frequencies for this compound

Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
NitrileC≡N Stretch2240 - 2260Medium, Sharp
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
OxetaneC-O-C Asymmetric Stretch950 - 1000Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysislew.rolibretexts.org

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (Molecular Formula: C₆H₇NO₃), the molecular weight is 141.12 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 141. Key fragmentation pathways for carboxylic acids often involve the loss of small, stable neutral molecules or radicals. libretexts.org Expected fragmentation peaks could include:

[M - OH]⁺: Loss of a hydroxyl radical (17 amu), leading to a peak at m/z = 124.

[M - COOH]⁺: Loss of the carboxyl group (45 amu), resulting in a peak at m/z = 96.

McLafferty Rearrangement: A characteristic rearrangement for larger carboxylic acids, often resulting in a peak at m/z = 60, may also be possible depending on the stability of the intermediate. youtube.com

Oxetane Ring Opening: Fragmentation of the strained oxetane ring could lead to various smaller fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₆H₇NO₃ by matching the experimentally measured exact mass of the molecular ion to its calculated theoretical mass (e.g., calculated exact mass for [M+H]⁺, C₆H₈NO₃⁺, is 142.0504).

Fragmentation Pathways and Structural Information

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron impact (EI) ionization would likely lead to a series of characteristic fragments that provide significant structural information.

The fragmentation of this molecule is expected to be dictated by its functional groups: the carboxylic acid, the cyanomethyl group, and the strained oxetane ring.

Expected Fragmentation Pathways:

Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, resulting in the loss of the entire COOH group as a radical. This would produce a prominent peak at M-45. libretexts.org

Loss of Hydroxyl Radical: Another characteristic fragmentation of carboxylic acids involves the loss of a hydroxyl radical (•OH), leading to the formation of a stable acylium ion. This would be observed as a peak at M-17. libretexts.org

Decarboxylation: The molecule could undergo decarboxylation, losing a molecule of CO2, which would correspond to a peak at M-44.

Cleavage of the Cyanomethyl Group: The C-C bond between the oxetane ring and the cyanomethyl group is susceptible to cleavage. This would result in the loss of a •CH2CN radical (40 Da), a key indicator of this substituent.

Oxetane Ring Fragmentation: The strained four-membered oxetane ring can undergo ring-opening reactions upon ionization. A common pathway for cyclic ethers is alpha-cleavage, where the bond adjacent to the oxygen atom breaks. This could be followed by further rearrangements and fragmentation, leading to the loss of small neutral molecules like formaldehyde (B43269) (CH2O, 30 Da) or ethene (C2H4, 28 Da), which are characteristic of oxetane ring systems. The inherent strain in the oxetane ring can make it prone to such fragmentation. nih.gov

A summary of the most probable and informative fragments is provided in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Neutral Loss Formula of Lost Neutral
M-17 [C5H4NO2]+ •OH OH
M-44 [C4H5NO]+• CO2 CO2
M-45 [C4H6NO]+ •COOH COOH

Note: 'M' represents the molecular ion peak.

X-ray Crystallography for Absolute Structure Determination (if crystalline)

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides the absolute structure, including bond lengths, bond angles, and torsional angles, offering unequivocal proof of a molecule's connectivity and stereochemistry.

Crystal Structure Analysis of this compound

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific published crystal structure for this compound. Therefore, a detailed experimental analysis of its crystal packing, hydrogen bonding networks, and unit cell parameters cannot be provided at this time.

Should the compound be successfully crystallized, X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state. It would also elucidate the intermolecular interactions, such as hydrogen bonds formed by the carboxylic acid groups, which govern the crystal lattice formation.

Analysis of Bond Lengths, Angles, and Puckering of the Oxetane Ring

If a crystal structure were available, a detailed analysis of its internal coordinates would be possible. This analysis is crucial for understanding the structural consequences of the 3,3-disubstitution on the strained oxetane ring.

Bond Lengths and Angles: The analysis would provide precise measurements of all bond lengths (e.g., C-O, C-C, C≡N) and angles within the molecule. Of particular interest would be the internal angles of the oxetane ring, which are expected to deviate significantly from the ideal tetrahedral angle of 109.5° due to ring strain. The C-C-C and C-O-C angles would likely be close to 90°.

Puckering of the Oxetane Ring: Four-membered rings like oxetane are generally not planar but exist in a puckered conformation to alleviate some torsional strain. nih.gov X-ray data would allow for the calculation of the ring puckering amplitude and phase, quantifying the exact conformation of the ring. This puckering is a critical feature of the oxetane motif, influencing its physical properties and how it is recognized by biological targets in medicinal chemistry applications. chimia.ch

Table 2: List of Chemical Compounds

Compound Name
This compound
Formaldehyde

Chemical Reactivity and Transformation Pathways of 3 Cyanomethyl Oxetane 3 Carboxylic Acid

Reactivity of the Oxetane (B1205548) Ring in 3-(cyanomethyl)oxetane-3-carboxylic acid

The reactivity of the oxetane ring is a focal point of its chemistry, offering pathways to a diverse array of molecular architectures. beilstein-journals.orgnih.gov The polarized carbon-oxygen bonds and the significant ring strain are key factors that drive its transformations. beilstein-journals.orgnih.gov

Ring-opening reactions are a characteristic feature of oxetanes, providing a versatile strategy for the synthesis of more complex molecules. sioc-journal.cnnih.govcymitquimica.com These reactions can be initiated by nucleophiles, acids, electrophiles, and even radicals.

The strained nature of the oxetane ring in this compound makes it a target for nucleophilic attack. This process typically requires activation, often by a Lewis acid, to enhance the electrophilicity of the ring carbons. beilstein-journals.orgnih.gov The attack of a nucleophile leads to the cleavage of one of the C-O bonds, resulting in a functionalized, open-chain product. researchgate.net The regioselectivity of the attack is influenced by steric and electronic factors of both the oxetane substrate and the incoming nucleophile. researchgate.net In many instances, the nucleophilic attack occurs at the less substituted carbon of the oxetane ring. researchgate.net

It's important to note that intramolecular nucleophilic attack can also occur. The carboxylic acid group within the this compound molecule can itself act as a nucleophile, leading to isomerization into lactones, especially upon heating or in the presence of acid. nih.gov This inherent instability of some oxetane-carboxylic acids is a critical consideration in their synthesis and storage. nih.gov

A variety of nucleophiles can be employed in these reactions, including:

Oxygen nucleophiles: Alcohols and water can open the oxetane ring to form ethers and diols, respectively.

Nitrogen nucleophiles: Amines are effective nucleophiles for oxetane ring-opening, yielding amino alcohols.

Sulfur nucleophiles: Thiols can react to produce thioethers. researchgate.net

Carbon nucleophiles: Organometallic reagents and cyanides can also participate in ring-opening reactions. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxetanes
NucleophileProduct TypeCatalyst/ConditionsReference
Hydroxide (B78521)DiolBasic hydrolysis nih.gov
AlcoholsEther-alcoholAcid or base catalysis nih.gov
AminesAmino-alcohol- chimia.ch
ThiolsThioether-alcoholLewis acid catalysis researchgate.net
CyanideCyano-alcoholLewis acid catalysis researchgate.net

The oxetane ring is readily opened under acidic conditions. sioc-journal.cnnih.govgoogle.com Both Brønsted and Lewis acids can catalyze this process. researchgate.netchimia.ch The reaction is initiated by the protonation or coordination of the oxetane oxygen, which activates the ring towards nucleophilic attack. nih.gov Even weak acids can sometimes be sufficient to promote this reaction. nih.gov

In the context of this compound, the intramolecular carboxylic acid group can catalyze the ring-opening, leading to the formation of a γ-lactone. nih.gov This autoinstability is a significant characteristic of many oxetane-carboxylic acids. nih.gov The reaction proceeds via protonation of the oxetane oxygen by the carboxylic acid, followed by an intramolecular attack of the carboxylate group. nih.gov

External acids, such as mineral acids or Lewis acids like boron trifluoride etherate, are also potent catalysts for ring-opening. nih.govresearchgate.net The choice of acid and reaction conditions can influence the outcome and selectivity of the reaction. researchgate.net For instance, the use of hydrohalic acids can lead to the formation of halohydrins. researchgate.net

Table 2: Acid Catalysts for Oxetane Ring-Opening
Acid Catalyst TypeExamplesReference
Brønsted AcidsHCl, HBr, H₂SO₄, Tf₂NH nih.govresearchgate.netnih.gov
Lewis AcidsBF₃·OEt₂, In(OTf)₃, Sc(OTf)₃, Yb(OTf)₃, FeCl₃ nih.govresearchgate.netchimia.ch

While less common than nucleophilic or acid-catalyzed pathways, electrophilic ring-opening of oxetanes is also possible. This typically involves the reaction of the oxetane with a strong electrophile. The electrophile attacks one of the carbon atoms of the ring, leading to ring cleavage. Given the presence of the electron-withdrawing nitrile and carboxylic acid groups in this compound, the oxetane ring is somewhat deactivated towards electrophilic attack. However, under forcing conditions or with highly reactive electrophiles, this pathway could potentially be exploited.

Radical-mediated ring-opening of oxetanes offers an alternative approach to generate functionalized molecules. This can be initiated by photoredox catalysis, where a radical is generated and then adds to the oxetane ring, leading to its fragmentation. chimia.ch For instance, the decarboxylation of an oxetane carboxylic acid under photoredox conditions can generate a radical intermediate that can undergo further transformations. chimia.ch This type of reactivity highlights the potential to use the carboxylic acid group in this compound as a handle for radical-based transformations.

The inherent strain in the four-membered oxetane ring also makes it a suitable substrate for ring expansion reactions, providing access to larger heterocyclic systems. beilstein-journals.orgsioc-journal.cncymitquimica.com These reactions typically involve the insertion of a one- or two-atom unit into the oxetane ring.

Common strategies for oxetane ring expansion include reactions with diazo compounds, which serve as carbene precursors, and transition-metal-catalyzed cycloadditions. sioc-journal.cn For example, the reaction of an oxetane with a diazo compound in the presence of a suitable catalyst can lead to the formation of a five-membered tetrahydrofuran (B95107) ring. The mechanism of these reactions can be complex and is often dependent on the specific catalyst and substrates employed. While specific examples for this compound are not prevalent in the literature, the general principles of oxetane ring expansion would likely apply.

Table 3: Common Methods for Oxetane Ring Expansion
Reagent/MethodResulting HeterocycleCatalystReference
Diazo CompoundsTetrahydrofuransTransition Metals (e.g., Ru, Rh) beilstein-journals.orgsioc-journal.cn
Carbonyls1,3-DioxolanesLewis Acids sioc-journal.cn
NitrilesOxazolinesLewis Acids sioc-journal.cn

Stability and Strain Release Phenomena

The core of this compound features a four-membered oxetane ring. Such small rings are characterized by significant ring strain, a consequence of the deviation of their internal bond angles from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orglibretexts.orgopenstax.org In oxetanes, this strain energy is considerable, estimated to be around 107 kJ/mol, which is comparable to that of highly reactive epoxides. radtech.org This inherent strain renders the oxetane ring susceptible to ring-opening reactions, which serve as a primary pathway for strain release and are a key feature of its reactivity profile. nih.govresearchgate.net

The stability of the oxetane ring is sensitive to reaction conditions. For instance, strongly acidic conditions can promote ring-opening, which limits the choice of reagents for modifying other parts of the molecule. chemrxiv.org However, the ring is generally tolerant to a variety of other conditions, including certain basic, oxidative, and reductive environments, allowing for selective transformations of the carboxylic acid and nitrile functionalities. radtech.orgchemrxiv.org The reactivity driven by ring strain is a powerful tool in synthesis, enabling the construction of more complex molecular architectures. nih.gov

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a wide array of transformations to produce esters, amides, alcohols, and other derivatives.

Esterification of this compound can be achieved by reacting it with an alcohol. The most common method is the Fischer esterification, which is an acid-catalyzed nucleophilic acyl substitution. libretexts.orgyoutube.comyoutube.com This reaction is typically reversible, and to drive it to completion, an excess of the alcohol is often used as the solvent. libretexts.orgmasterorganicchemistry.com

However, the presence of the acid-sensitive oxetane ring necessitates careful selection of reaction conditions. Strong mineral acids like HCl or H₂SO₄, commonly used in Fischer esterification, could lead to decomposition or ring-opening of the oxetane. chemrxiv.orgkhanacademy.org Therefore, milder or alternative methods are preferred. Esterification under basic conditions, such as using an alkyl halide with a non-nucleophilic base like Hünig's base (diisopropylethylamine), provides a viable route that preserves the integrity of the oxetane ring. chemrxiv.org

Table 1: Representative Esterification Conditions

Method Reagents Conditions Notes
Fischer Esterification Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) Typically refluxing alcohol Potential for oxetane ring-opening due to strong acid. chemrxiv.orgkhanacademy.org
Alkylation of Carboxylate Alkyl Halide (e.g., Methyl Iodide), Base (e.g., Cs₂CO₃, Hünig's base) Typically aprotic solvent (e.g., DMF, Acetonitrile), Room Temp. to 80°C Milder conditions, compatible with the oxetane ring. chemrxiv.org

The conversion of the carboxylic acid to an amide involves forming a peptide-like bond with an amine. Direct thermal condensation of a carboxylic acid and an amine is possible but often requires high temperatures. youtube.com More practical laboratory methods involve the use of coupling agents to activate the carboxylic acid. libretexts.org

Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to facilitate amide bond formation under mild conditions. libretexts.org Another effective modern approach utilizes borate (B1201080) esters, like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), which can mediate the direct amidation with equimolar amounts of the acid and amine, often in a solvent like acetonitrile (B52724) at elevated temperatures. nih.gov These methods generally avoid the harsh conditions that could compromise the oxetane ring. nih.govorganic-chemistry.org

Table 2: Common Amidation Reagents for Carboxylic Acids

Reagent Class Example Reagent Typical Conditions Key Feature
Carbodiimides DCC, EDC Room temperature, solvent like CH₂Cl₂ or DMF Widely used, forms a urea (B33335) byproduct. libretexts.org
Borate Esters B(OCH₂CF₃)₃ MeCN, 80-100°C High conversion, applicable to a wide range of substrates. nih.gov
Phosphonium Salts BOP, PyBOP Base (e.g., DIPEA), Room temperature Efficient coupling, often used in peptide synthesis.

The reduction of the carboxylic acid moiety in this compound to a primary alcohol presents a synthetic challenge. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically effective for this transformation, their application to oxetane-containing substrates is problematic. libretexts.orgchemistrysteps.com Direct reduction of oxetane-3-carboxylic acids with LiAlH₄ has been reported to be difficult, showing no reaction at low temperatures and leading to rapid decomposition at higher temperatures. chemrxiv.org

Alternative, milder methods are therefore required. One approach involves a two-step sequence: first converting the carboxylic acid to an ester, which is then reduced. The reduction of esters to alcohols can be accomplished with reagents like LiAlH₄ at lower temperatures or sodium borohydride (B1222165) (NaBH₄) under specific conditions. chemrxiv.org Catalytic hydrosilylation, using a catalyst such as a manganese(I) complex with a silane (B1218182) like phenylsilane (B129415) (PhSiH₃), offers another modern and mild alternative for the direct reduction of carboxylic acids to alcohols. nih.gov Another method involves activating the carboxylic acid with cyanuric chloride and then reducing the activated intermediate with a borohydride exchange resin. jocpr.com

Recent advances in synthetic methodology have highlighted photoredox catalysis as a powerful tool for the decarboxylation of carboxylic acids under mild conditions. nih.govprinceton.edu This strategy is particularly effective for generating carbon-centered radicals. digitellinc.com 3-Aryl-3-carboxylic acid oxetanes have been shown to be excellent precursors for tertiary benzylic oxetane radicals via visible-light-mediated photoredox catalysis. nih.govresearchgate.netdigitellinc.com

In a typical process, the carboxylic acid is deprotonated to form a carboxylate, which is then oxidized by an excited-state photocatalyst via a single-electron transfer (SET) event. The resulting carboxyl radical rapidly extrudes carbon dioxide (CO₂) to generate an alkyl radical. nih.gov This highly reactive radical can then be trapped by various partners in C-C or C-heteroatom bond-forming reactions. For instance, these radicals can undergo conjugate addition to activated alkenes. nih.govdigitellinc.com This decarboxylative strategy provides a modern and versatile entry point for the functionalization of the 3-position of the oxetane ring. nih.govprinceton.edu

Reactivity of the Nitrile Group

The nitrile group (—C≡N) is a versatile functional group with a unique electronic structure. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and thus susceptible to nucleophilic attack. libretexts.orgnih.govfiveable.me The reactivity of the nitrile can be tuned by the electronic nature of adjacent groups. nih.gov

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions with heating. libretexts.orgchemistrysteps.com This provides a synthetic route to convert the cyanomethyl group into an amidomethyl or a carboxymethyl group, respectively.

Reduction: The nitrile group can be reduced to a primary amine (—CH₂NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which proceeds via nucleophilic attack of hydride ions. libretexts.orgchemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile. The initial product is an imine salt, which upon aqueous workup, hydrolyzes to a ketone. chemistrysteps.comfiveable.me This allows for the synthesis of various ketones adjacent to the oxetane ring.

The presence of the other functional groups on this compound requires careful selection of reaction conditions to ensure selective transformation of the nitrile group without affecting the carboxylic acid or the strained oxetane ring.

Table 3: Summary of Key Transformations for the Nitrile Group

Transformation Reagents & Conditions Product Functional Group Reference
Hydrolysis to Amide H₂O, H⁺ or OH⁻ (controlled) —CONH₂ libretexts.orgchemistrysteps.com
Hydrolysis to Carboxylic Acid H₂O, H⁺ or OH⁻ (vigorous, heat) —COOH libretexts.orgfiveable.me
Reduction to Primary Amine 1. LiAlH₄, 2. H₂O —CH₂NH₂ libretexts.orgchemistrysteps.com
Addition of Grignard Reagent 1. R-MgX, 2. H₃O⁺ —C(=O)R (Ketone) chemistrysteps.comfiveable.me

Hydrolysis to Amides or Carboxylic Acids

The nitrile functional group in this compound can be hydrolyzed to either an amide or a carboxylic acid. This transformation proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com The reaction can be catalyzed by either acid or base, though the choice of catalyst is critical to prevent the unwanted opening of the strained oxetane ring. chemrxiv.org

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. chemistrysteps.comlibretexts.org This leads to an imidic acid intermediate, which then tautomerizes to the corresponding amide. chemistrysteps.com Further hydrolysis of the amide under acidic conditions yields the dicarboxylic acid. However, acidic mediators can promote undesirable side reactions, specifically the ring-opening of the oxetane. chemrxiv.org

Base-catalyzed hydrolysis is often the preferred method as it can be more selective. chemrxiv.org In this process, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org The resulting intermediate is protonated by water to form an imidic acid, which rearranges to the amide. chemistrysteps.comlibretexts.org If the reaction is stopped at this stage, the corresponding amide, 3-(carbamoylmethyl)oxetane-3-carboxylic acid, can be isolated. If the reaction is allowed to proceed, continued basic hydrolysis of the amide will yield the carboxylate salt of 3-(carboxymethyl)oxetane-3-carboxylic acid. chemistrysteps.comnumberanalytics.com Subsequent acidification is required to obtain the final dicarboxylic acid product. libretexts.org The use of basic conditions, such as the basic hydrolysis of nitriles and esters, has been demonstrated as an efficient and scalable method for obtaining the corresponding acids while preserving the integrity of the oxetane ring. chemrxiv.org

Table 1: Conditions for Nitrile Hydrolysis

Catalyst Intermediate Product Final Product (after workup) Key Considerations
Acid (e.g., HCl) 3-(carbamoylmethyl)oxetane-3-carboxylic acid 3-(carboxymethyl)oxetane-3-carboxylic acid Risk of oxetane ring-opening chemrxiv.org

Reduction to Amines

The nitrile group of this compound can be reduced to a primary amine, yielding 3-(2-aminoethyl)oxetane-3-carboxylic acid. This transformation is typically accomplished using strong reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice. libretexts.orglibretexts.orgnumberanalytics.com

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the carbon-nitrogen triple bond. libretexts.org This initial addition forms an imine anion intermediate. libretexts.orglibretexts.org The imine anion, which still contains a reactive pi bond, undergoes a second nucleophilic addition of a hydride ion to give a dianion intermediate. libretexts.org This dianion is then protonated during an aqueous workup step to afford the final primary amine. libretexts.org The stability of the oxetane ring under these reducing conditions is a critical factor for the successful synthesis of the target amine.

Nucleophilic Additions to the Nitrile

The polarized carbon-nitrogen triple bond of the nitrile group is electrophilic and can react with various nucleophiles. libretexts.orglibretexts.org One significant class of reactions involves the addition of organometallic reagents, such as Grignard reagents (R-MgX).

When this compound (or its ester derivative to prevent interference from the acidic proton) is treated with a Grignard reagent, the nucleophilic alkyl or aryl group attacks the nitrile carbon. libretexts.org This forms an imine anion salt. Subsequent hydrolysis of this intermediate in an acidic aqueous workup leads to the formation of a ketone. libretexts.org This reaction pathway provides a method to introduce a new carbon-carbon bond and synthesize ketonic derivatives of the oxetane structure.

Concurrent and Selective Reactions of Multiple Functional Groups

The presence of multiple reactive sites in this compound presents both challenges and synthetic opportunities. Achieving selectivity is paramount, as reaction conditions must be chosen to transform one functional group while leaving the others intact.

A key concern is the stability of the four-membered oxetane ring, which is susceptible to ring-opening under certain conditions, particularly with acidic mediators. chemrxiv.org Research has shown that the oxetane core is tolerant to a wide range of transformations, including basic hydrolysis, reductions, and various coupling reactions, when conditions are carefully controlled. chemrxiv.org

For instance, selective transformation of the nitrile group can be achieved through basic hydrolysis to the carboxylic acid, a method that is efficient and scalable while avoiding the undesirable ring-opening that might occur under acidic conditions. chemrxiv.org Conversely, reactions targeting the carboxylic acid group, such as certain decarboxylation protocols, can be performed while preserving the nitrile and the oxetane ring. researchgate.netprinceton.edu This allows for the selective removal of the -COOH group to generate different substituted oxetanes. The ability to selectively manipulate one functional group in the presence of others is crucial for using this compound as a versatile building block in medicinal and organic chemistry. chemrxiv.orgnih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.

Mechanism of Nitrile Hydrolysis:

Acid-Catalyzed: The mechanism begins with the protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond for nucleophilic attack by a water molecule. chemistrysteps.comlibretexts.org A subsequent proton transfer results in a resonance-stabilized protonated amide, which is then deprotonated to form the amide intermediate. libretexts.org Further hydrolysis of the amide proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water and eventual elimination of ammonia. libretexts.org

Base-Catalyzed: This pathway starts with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. libretexts.orglibretexts.org This forms an imine anion, which is then protonated by water to generate an imidic acid. libretexts.org Tautomerization of the imidic acid yields the amide intermediate. chemistrysteps.comlibretexts.org Continued hydrolysis of the amide under basic conditions involves nucleophilic attack by hydroxide on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate anion and ammonia. libretexts.org

Mechanism of Nitrile Reduction with LiAlH₄: The reduction mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the nitrile carbon. libretexts.orglibretexts.org The first addition breaks one of the pi bonds of the nitrile, forming an imine anion intermediate. libretexts.org This intermediate is still electrophilic and undergoes a second hydride addition to form a dianion. libretexts.org This highly basic dianion is stable until an aqueous workup, where it is protonated to yield the primary amine. libretexts.orglibretexts.org

Mechanism of Nucleophilic Addition (Grignard Reaction): The reaction starts with the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic nitrile carbon. libretexts.org This forms a magnesium salt of an imine anion. During the acidic workup, this salt is protonated to form an imine, which is then further protonated to create a positively charged iminium ion. The iminium ion is susceptible to nucleophilic attack by water. After a proton transfer, the nitrogen is eliminated as ammonia, resulting in a protonated ketone that is subsequently deprotonated to give the final ketone product. libretexts.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-(carbamoylmethyl)oxetane-3-carboxylic acid
3-(carboxymethyl)oxetane-3-carboxylic acid
3-(2-aminoethyl)oxetane-3-carboxylic acid
Lithium aluminum hydride
Grignard reagents

Derivatization Strategies and Functional Group Interconversions of 3 Cyanomethyl Oxetane 3 Carboxylic Acid

Synthesis of Ester and Amide Derivatives for Diversification

The carboxylic acid moiety is a prime handle for diversification through the formation of ester and amide derivatives. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, cell permeability, and metabolic stability.

Esterification: The synthesis of esters from oxetane-3-carboxylic acids requires careful consideration of reaction conditions to avoid degradation. chemrxiv.org Strongly acidic conditions, often used in classical Fischer esterification, can lead to the decomposition of the oxetane (B1205548) ring. chemrxiv.org Consequently, reactions are typically performed under basic or neutral conditions. One effective method involves the use of alkyl halides in the presence of a non-nucleophilic base, such as Hünig's base (DIPEA). chemrxiv.org The synthesis of tert-butyl esters has also been achieved using isobutylene (B52900) with a catalytic amount of a strong acid like TsOH, where the oxetane ring remains intact under controlled conditions. chemrxiv.org

Amidation: Amide bond formation is readily achieved using standard peptide coupling reagents. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), provide a mild and efficient method for coupling the carboxylic acid with a wide array of primary and secondary amines in aqueous or organic solvents. nih.govthermofisher.com The inclusion of additives like N-hydroxysulfosuccinimide can enhance the efficiency of EDAC-mediated coupling, particularly with complex biomolecules. thermofisher.com These mild conditions are highly compatible with the oxetane core, allowing for the creation of diverse amide libraries. nih.gov

Table 1: Selected Reagents for Ester and Amide Synthesis

Derivative Reagent Class Specific Example(s) Key Considerations
Esters Alkyl Halide & Base Alkyl Iodide, Hünig's Base Avoids strong acids that can open the oxetane ring. chemrxiv.org
Olefin & Acid Catalyst Isobutylene, TsOH (cat.) Suitable for tert-butyl esters; conditions must be controlled. chemrxiv.org
Amides Carbodiimide Coupling EDAC, DCC, DIC Mild conditions, high efficiency, compatible with the oxetane ring. thermofisher.com
Coupling Additives HOBt, N-Hydroxysulfosuccinimide Improves coupling efficiency and minimizes side reactions. thermofisher.com

Modifications of the Cyanomethyl Group to Other Carbonyl/Amine Functions

The cyanomethyl group (-CH₂CN) offers a pathway to other important functional groups, including primary amines and other carbonyl derivatives. These transformations further expand the chemical space accessible from the parent molecule.

Reduction to Amines: The nitrile functionality can be reduced to a primary amine (-(CH₂)₂NH₂). A common reagent for this conversion is lithium aluminum hydride (LiAlH₄). However, with oxetane-containing substrates, reaction temperature is a critical parameter. At temperatures above 0 °C, LiAlH₄ can cause decomposition and ring-opening of the oxetane ester or amide. chemrxiv.org By performing the reduction at lower temperatures, typically between –30 and –10 °C, the amine can be successfully obtained while preserving the oxetane ring. chemrxiv.org Catalytic hydrogenation is another potential method, though conditions must be optimized to prevent side reactions.

Hydrolysis to Carboxylic Acids/Amides: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid. This transformation typically requires strong acidic or basic conditions, which poses a significant challenge due to the lability of the oxetane ring under such conditions. nih.gov Therefore, developing mild, chemo-selective hydrolysis methods is an area of ongoing research interest to avoid unintended isomerization or decomposition of the oxetane core.

Transformations Involving the Oxetane Ring to Form New Scaffolds (e.g., Larger Heterocycles)

The inherent strain of the oxetane ring can be strategically exploited to drive ring-opening or ring-expansion reactions, leading to the synthesis of novel and more complex heterocyclic scaffolds.

Isomerization to Lactones: Research has shown that many oxetane-carboxylic acids are prone to instability, undergoing spontaneous isomerization into γ-lactones (five-membered rings) upon storage at room temperature or with gentle heating. nih.gov This intramolecular ring-opening occurs without the need for an external acid catalyst, as the carboxylic acid group itself can protonate the oxetane oxygen, initiating the ring-opening cascade. nih.gov This tendency highlights the importance of careful handling and can also be used synthetically to create new lactone structures. nih.gov

Synthesis of Larger Heterocycles: The oxetane ring can serve as a precursor to larger heterocyclic systems through controlled, intermolecular ring-opening reactions. For example, using a Brønsted acid catalyst, 3-aryl-oxetanols can react with 1,2-diols in an annulation reaction. chimia.ch This process involves an initial ether formation followed by an in-situ, intramolecular ring-opening of the oxetane by the second hydroxyl group, yielding 1,4-dioxane (B91453) derivatives. chimia.ch Similarly, Lewis acid-catalyzed reactions, such as with BF₃·OEt₂, can promote ring-opening and subsequent cyclization with other functionalities to form dihydrofurans or furan (B31954) rings. chimia.chnih.gov

Table 2: Oxetane Ring Transformations to New Scaffolds

Transformation Reagents/Conditions Resulting Scaffold Reference(s)
Intramolecular Isomerization Gentle Heating / Storage γ-Lactone nih.gov
Annulation with Diols Brønsted Acid, 1,2-Diol 1,4-Dioxane chimia.ch
Ring-Opening/Cyclization Lewis Acid (e.g., BF₃) Dihydrofuran / Furan chimia.chnih.gov

Introduction of Additional Functionalities onto the 3-(cyanomethyl)oxetane-3-carboxylic acid Core

Beyond modifying the existing functional groups, modern synthetic methods allow for the direct introduction of new functionalities onto the oxetane ring itself. Photoredox catalysis, in particular, has emerged as a powerful tool for the C-H functionalization of saturated heterocycles. princeton.edu

This strategy enables the selective installation of aryl groups at the C2 position of the oxetane ring. princeton.edu The process often involves a dual catalytic system, for example using a polyoxometalate for hydrogen atom transfer (HAT) and a nickel catalyst for cross-coupling. princeton.edu Such methods provide a direct route to polyfunctionalized oxetane cores that are otherwise difficult to access through classical synthetic approaches. princeton.edu Applying this logic, one could envision the C-H arylation or alkylation of the this compound core, creating a new level of structural complexity and providing rapid access to libraries of novel, drug-like molecules. princeton.edu

Theoretical and Computational Studies on 3 Cyanomethyl Oxetane 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its physical and chemical properties. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Computational models can predict the puckering amplitude and the potential energy surface associated with this motion. For 3-(cyanomethyl)oxetane-3-carboxylic acid, the substituents on the C3 carbon will significantly influence the preferred conformation. The calculations would typically involve geometry optimization of various possible conformers to locate the energy minima.

Table 1: Calculated Conformational Data for this compound Note: This data is illustrative and based on typical values for substituted oxetanes.

Parameter Value Method
Puckering Angle 25.3° DFT/B3LYP/6-31G*
Energy Barrier to Planarity 4.8 kcal/mol DFT/B3LYP/6-31G*

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide a powerful indication of how a molecule will behave as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, FMO analysis can predict its reactivity. nih.gov The HOMO is likely to be located on the oxygen atoms of the carboxylic acid or the oxetane (B1205548) ring, indicating these sites are prone to react with electrophiles. Conversely, the LUMO is expected to be centered around the carbon atoms of the nitrile and carboxyl groups, making them susceptible to nucleophilic attack. youtube.com The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Table 2: Illustrative FMO Data for this compound Note: This data is for illustrative purposes.

Orbital Energy (eV) Primary Atomic Contribution
HOMO -9.8 Oxygen (Carboxyl)
LUMO -1.2 Carbon (Nitrile)

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. libretexts.orgwalisongo.ac.id In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to positive charges, while regions of positive potential (blue) are electron-poor and attract negative charges. walisongo.ac.id

For this compound, the ESP map would show a significant negative potential around the carboxylic acid and oxetane oxygen atoms, as well as the nitrogen of the cyano group. These areas are prime sites for hydrogen bond donation. A positive potential would be expected around the acidic hydrogen of the carboxyl group, making it a strong hydrogen bond donor. Understanding this charge landscape is crucial for predicting how the molecule will orient itself in a solvent or a biological active site. scispace.com

Computational Modeling of Reaction Mechanisms

Computational modeling allows chemists to trace the energetic and structural changes that occur during a chemical reaction, providing a detailed picture of the reaction mechanism.

A key goal of reaction modeling is to identify the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net Characterizing the geometry and energy of the transition state is essential for calculating the activation energy, which determines the reaction rate. Computational methods can be employed to study potential reactions, such as the intramolecular cyclization or decomposition of the molecule. nih.gov For example, the mechanism of cyanomethylation reactions has been computationally studied, providing a framework for understanding how the cyanomethyl group might participate in or direct reactions. nih.govscispace.com

For this compound, a potential reaction pathway for investigation is the acid-catalyzed ring-opening of the oxetane. nih.govresearchgate.net Computational modeling would involve locating the transition state for this process, confirming it with a frequency calculation (which should yield exactly one imaginary frequency), and determining the activation barrier.

Table 3: Example Calculated Activation Energies for a Hypothesized Reaction Note: This data is for illustrative purposes.

Reaction Pathway Computational Method Calculated Activation Energy (kcal/mol)
Acid-Catalyzed Oxetane Ring Opening DFT (B3LYP/6-311+G**) 18.5

An Intrinsic Reaction Coordinate (IRC) calculation maps the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. scm.commissouri.edu Performing an IRC calculation is a crucial step to confirm that a located transition state indeed connects the desired starting materials and products. researchgate.netyoutube.com The IRC path provides a detailed "movie" of the reaction, showing how bond lengths and angles change as the reaction progresses from reactants, through the transition state, to products. scm.com This method ensures the correct connectivity of the reaction pathway and provides a deeper understanding of the molecular transformations involved. researchgate.net

Prediction of Spectroscopic Parameters

While specific experimental and fully detailed computational studies on the spectroscopic parameters of this compound are not widely available in the public domain, predictions can be made based on established computational methodologies applied to similar chemical structures. Computational methods, particularly DFT, are routinely used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For instance, the prediction of ¹H and ¹³C NMR chemical shifts for a molecule like this compound would typically involve geometry optimization of the molecule's three-dimensional structure followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the modeling of solvent effects, often through a Polarizable Continuum Model (PCM).

Similarly, the vibrational frequencies in an IR spectrum can be calculated using DFT. These calculations identify the characteristic stretching and bending modes of the various functional groups within the molecule. For this compound, key vibrational modes would include the C≡N stretch of the cyanomethyl group, the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid, and various C-O and C-C stretching and bending modes of the oxetane ring. The predicted frequencies help in the interpretation of experimental IR spectra.

Table 1: Predicted Spectroscopic Parameters for a Representative Oxetane Carboxylic Acid Derivative (Hypothetical Data)

ParameterPredicted ValueMethod
¹³C NMR (C=O)170-180 ppmDFT/B3LYP/6-31G* (in silico)
¹³C NMR (C≡N)115-125 ppmDFT/B3LYP/6-31G* (in silico)
¹H NMR (CH₂)2.5-4.5 ppmDFT/B3LYP/6-31G* (in silico)
IR (C≡N Stretch)2240-2260 cm⁻¹DFT/B3LYP/6-31G* (in silico)
IR (C=O Stretch)1700-1750 cm⁻¹DFT/B3LYP/6-31G* (in silico)
IR (O-H Stretch)2500-3300 cm⁻¹ (broad)DFT/B3LYP/6-31G* (in silico)

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that can be predicted. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its interactions with its environment. These simulations model the movement of atoms and molecules based on a force field, which describes the potential energy of the system.

Solvent Effects: MD simulations are particularly useful for understanding how a solvent, such as water, interacts with the solute molecule. For this compound, simulations could reveal the structure of the solvation shell, showing how water molecules orient themselves around the polar functional groups—the carboxylic acid and the cyano group—and the ether oxygen of the oxetane ring. The carboxylic acid group, in particular, would be expected to form strong hydrogen bonds with surrounding water molecules, both as a hydrogen bond donor (from the hydroxyl group) and as an acceptor (at the carbonyl oxygen).

Intermolecular Interactions: In a chemical context, MD simulations can be used to explore how molecules of this compound interact with each other. A key aspect of this would be the formation of intermolecular hydrogen bonds. The carboxylic acid moiety is a prime site for such interactions, potentially leading to the formation of dimers where two molecules are held together by hydrogen bonds between their carboxylic acid groups. The simulations could quantify the stability and lifetime of these dimers and other aggregates. The cyano group and the oxetane oxygen can also participate in weaker intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the compound in its condensed phases.

Table 2: Potential Intermolecular Interactions of this compound Investigated by Molecular Dynamics (Conceptual)

Interacting GroupsType of InteractionSignificance
Carboxylic Acid - Carboxylic AcidHydrogen Bonding (Dimerization)Affects physical properties like boiling point and solubility.
Carboxylic Acid - WaterHydrogen BondingGoverns aqueous solubility and hydration.
Cyano Group - WaterDipole-Dipole, Weak Hydrogen BondingContributes to solvation.
Oxetane Oxygen - WaterHydrogen Bonding (Acceptor)Influences the molecule's orientation in aqueous solution.

Note: This table presents conceptual interactions that would be the subject of investigation in a molecular dynamics study of this specific compound.

Synthetic Utility and Applications of 3 Cyanomethyl Oxetane 3 Carboxylic Acid As a Chemical Building Block

Role in Multi-Step Organic Synthesis as a Polyfunctional Intermediate

3-(cyanomethyl)oxetane-3-carboxylic acid serves as a valuable polyfunctional intermediate in multi-step organic synthesis. Its structure incorporates a strained oxetane (B1205548) ring, a carboxylic acid, and a nitrile group, offering multiple reactive sites for a variety of chemical transformations. The oxetane ring itself is a desirable motif in medicinal chemistry due to its ability to modulate physicochemical properties like aqueous solubility and lipophilicity. nih.gov

The carboxylic acid moiety can be activated for amide bond formation or other coupling reactions. nih.gov For instance, it can be converted to an acid chloride, which is a highly reactive intermediate for nucleophilic acyl substitution. youtube.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for diversification.

The inherent strain of the oxetane ring makes it susceptible to ring-opening reactions under certain conditions, which can be strategically employed to access different molecular scaffolds. chemrxiv.orgmagtech.com.cn However, the stability of the oxetane core under a wide range of reaction conditions has been demonstrated, allowing for selective modifications at the other functional groups. chemrxiv.orgrsc.org This balance between stability and reactivity makes this compound a versatile building block for creating complex molecules.

Construction of Complex Molecular Architectures Bearing Oxetane Motifs

The unique structural features of this compound make it a key building block for the construction of complex molecular architectures containing the oxetane motif. chemrxiv.orgmagtech.com.cn The oxetane ring is not merely a passive component but actively influences the three-dimensional shape and properties of the final molecule. magtech.com.cn

Synthetic strategies often involve leveraging the reactivity of the carboxylic acid and nitrile groups to introduce new functionalities and build up molecular complexity. For example, the carboxylic acid can be used as a handle for attaching the oxetane unit to larger molecular frameworks through ester or amide linkages. nih.govgoogle.com The nitrile group can participate in cycloaddition reactions or be transformed into other functional groups to enable further synthetic elaborations.

The construction of spirocyclic systems containing the oxetane ring is a notable application. chemrxiv.orgresearchgate.net These structures are of significant interest in drug discovery due to their conformational rigidity and novel three-dimensional shapes. The ability to selectively manipulate the functional groups of this compound allows for the controlled assembly of these intricate architectures. doi.org

Utilization in the Preparation of Diverse Chemical Libraries

The polyfunctionality of this compound makes it an ideal starting material for the generation of diverse chemical libraries for high-throughput screening. rsc.org The orthogonal reactivity of its functional groups allows for the systematic introduction of a wide range of substituents, leading to a large number of structurally related but distinct compounds.

Functional GroupPotential TransformationsResulting Functionality
Carboxylic AcidAmide coupling, Esterification, ReductionAmides, Esters, Alcohols
NitrileHydrolysis, Reduction, CycloadditionCarboxylic Acids, Amines, Heterocycles
Oxetane RingRing-opening reactionsDihydroxy compounds and other functionalized acyclic structures

Accessing Oxetane-Containing Heterocyclic Scaffolds

A key application in library synthesis is the use of this compound to access a variety of oxetane-containing heterocyclic scaffolds. google.com The nitrile group can be a precursor to various nitrogen-containing heterocycles through cyclization reactions. For instance, reduction of the nitrile to an amine, followed by intramolecular cyclization with the carboxylic acid or a derivative, can lead to the formation of lactams fused to the oxetane ring.

Furthermore, the oxetane ring itself can be a participant in ring-transformation reactions, leading to the formation of larger heterocyclic systems. These novel scaffolds are often difficult to access through other synthetic routes and can provide new opportunities for drug discovery. google.com

Generation of Polyfunctionalized Intermediates for Downstream Synthesis

The strategic manipulation of this compound allows for the generation of a wide array of polyfunctionalized intermediates. rsc.orgnih.gov These intermediates can then be used in downstream synthetic efforts to create even more complex molecules. For example, selective reduction of the carboxylic acid to an alcohol, while leaving the nitrile group intact, generates a bifunctional intermediate with orthogonal reactivity.

This approach enables a modular and divergent synthesis strategy, where a common intermediate can be transformed into a multitude of final products. This is particularly valuable in the context of medicinal chemistry, where the ability to rapidly generate analogues of a lead compound is crucial for structure-activity relationship studies. rsc.orgsigmaaldrich.com

Strategic Integration in Target-Oriented Synthesis of Other Organic Compounds

In addition to its use in library synthesis, this compound can be strategically integrated into the target-oriented synthesis of specific complex organic compounds. nih.gov In this context, the oxetane moiety is often a key structural feature of the target molecule, and this compound provides an efficient means of introducing this motif.

The synthetic route is carefully planned to take advantage of the specific reactivity of the functional groups on the building block. For instance, the carboxylic acid might be used to form a key bond early in the synthesis, while the nitrile group is carried through several steps before being transformed at a later stage. This level of strategic planning is essential for the efficient synthesis of complex natural products and other challenging targets. nih.gov

Future Directions and Emerging Research Avenues for 3 Cyanomethyl Oxetane 3 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The construction of the strained four-membered oxetane (B1205548) ring presents a significant synthetic hurdle, making the development of efficient and sustainable methods a key research focus. chemrxiv.org Historically, the intramolecular Williamson etherification has been a primary method for forming the oxetane ring. hepatochem.com This typically involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group. However, the preparation of the required acyclic precursors can involve multiple, cumbersome steps. hepatochem.com

Another classical approach is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. hepatochem.com While effective, this method often requires high-energy UV light and can suffer from issues with selectivity and the formation of side products. hepatochem.com

Emerging research is focused on overcoming these limitations by developing more streamlined and environmentally benign synthetic routes. Key areas of development include:

One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single operation are highly sought after to improve efficiency. For example, one-pot protocols using a Williamson etherification strategy have been reported, where a diol is converted in situ to a species with a leaving group, which then cyclizes upon treatment with a base. hepatochem.com

Catalytic Approaches: The use of transition metal catalysis and organocatalysis is being explored to facilitate oxetane ring formation under milder conditions. Gold-catalyzed reactions, for instance, have enabled the one-step synthesis of oxetan-3-ones from readily available propargylic alcohols, providing a key intermediate for accessing 3,3-disubstituted systems.

Sustainable Reagents and Conditions: There is a strong push towards using greener reagents and solvents. This includes exploring visible-light-mediated Paternò-Büchi reactions to avoid harsh UV radiation and developing biocatalytic methods that offer high selectivity and environmentally friendly conditions.

The synthesis of 3-(cyanomethyl)oxetane-3-carboxylic acid itself would likely start from oxetan-3-one, which can be prepared via a multi-step sequence involving an intramolecular cyclization. hepatochem.com The development of more direct and sustainable routes to this key intermediate and its subsequent functionalization remains a significant goal for future research.

Exploration of Unprecedented Reactivity Modes

The reactivity of this compound is dictated by its three key structural components: the carboxylic acid, the nitrile, and the strained oxetane ring. While classical transformations are well-established, future research is focused on uncovering novel reactivity patterns, particularly through modern catalytic methods.

A significant emerging area is the use of photoredox catalysis to unlock new bond-forming strategies via radical intermediates. acs.org The carboxylic acid group of oxetane-3-carboxylic acids has been shown to be an outstanding precursor for generating tertiary radicals under mild, visible-light-mediated conditions. acs.org This opens up unprecedented avenues for functionalization that are not accessible through traditional ionic pathways.

Reactivity ModeDescriptionCatalyst/ConditionsPotential Product from Title Compound
Decarboxylative Alkylation The carboxylic acid is removed and replaced with a new alkyl group through a radical intermediate. This allows for C-C bond formation at the C3 position. acs.orgVisible Light Photoredox Catalyst (e.g., Ru or Ir complex)3-Alkyl-3-(cyanomethyl)oxetanes
Radical-Polar Crossover The initially formed radical is oxidized to a carbocation, which is then trapped by a nucleophile. researchgate.net This allows for the formation of C-O, C-N, or C-S bonds.Photoredox Catalyst + Oxidant3-Alkoxy-3-(cyanomethyl)oxetanes
Intramolecular Isomerization Under thermal or acidic conditions, the oxetane ring can undergo nucleophilic attack by the carboxylic acid, leading to rearrangement into a new heterocyclic lactone structure. lumenlearning.comHeat or Acid CatalysisSpirocyclic or fused lactones
Ring-Opening Reactions The strained oxetane ring can be opened by various nucleophiles, often activated by Lewis or Brønsted acids, to reveal a 1,3-difunctionalized acyclic scaffold. beilstein-journals.orgAcid Catalysis + NucleophileFunctionalized diols and ethers

The decarboxylative functionalization is particularly powerful, as it transforms a common functional group into a reactive handle for building molecular complexity. acs.orgresearchgate.net For example, a photoredox-catalyzed Giese-type reaction could couple the oxetane radical (generated via decarboxylation) with activated alkenes. acs.org Furthermore, the unexpected tendency of some oxetane-carboxylic acids to isomerize into lactones, even without external catalysts, highlights the unique and sometimes unpredictable reactivity of these strained systems that warrants further investigation. lumenlearning.com

Advanced Applications in Complex Molecule Synthesis and Chemical Space Exploration

The incorporation of small, polar, sp³-rich motifs is a leading strategy in modern drug discovery to improve the physicochemical properties of drug candidates. researchgate.netnih.gov The 3,3-disubstituted oxetane scaffold is particularly valuable in this regard, and this compound serves as an ideal starting point for exploring this chemical space.

The primary application of the oxetane core is as a bioisostere , a chemical substitute that retains the desired biological activity of the parent molecule while improving its drug-like properties. researchgate.netnih.gov

Table of Bioisosteric Replacements

Common Group Oxetane Replacement Key Property Improvements
gem-Dimethyl 3,3-Disubstituted Oxetane Increases aqueous solubility, reduces lipophilicity, blocks metabolic weak spots. acs.orgresearchgate.net

The use of this compound allows for the installation of this beneficial oxetane motif while providing two orthogonal functional handles for further elaboration. This dual functionality is critical for building libraries of complex molecules for screening and for the late-stage functionalization of drug leads. The carboxylic acid can be used in standard amide couplings, while the nitrile can be hydrolyzed, reduced, or used in cycloadditions.

The challenge in medicinal chemistry is often the limited availability of diverse oxetane building blocks. researchgate.net Molecules like this compound are therefore highly valuable as they enable the synthesis of numerous derivatives, expanding the accessible chemical space for drug discovery programs. chemrxiv.orgresearchgate.net The 3,3-disubstitution pattern also confers greater stability to the oxetane ring compared to other substitution patterns, making it more robust for multi-step synthetic sequences. researchgate.netnih.gov

Integration with Automated Synthesis and Flow Chemistry

To accelerate drug discovery and materials science, modern chemical synthesis is increasingly reliant on automation and high-throughput technologies. The future utility of this compound will be significantly enhanced by its integration into these platforms.

Flow Chemistry: The synthesis of strained ring systems like oxetanes can be challenging in traditional batch reactors due to issues with heat transfer, reaction time control, and the handling of unstable intermediates. Flow microreactors offer a powerful solution by providing precise control over these parameters. beilstein-journals.orgacs.org The synthesis of 2,2-disubstituted oxetanes has been successfully demonstrated in flow systems, where highly unstable lithiated intermediates could be generated and trapped efficiently at higher temperatures than possible in batch mode. beilstein-journals.orgacs.org Applying flow chemistry to the synthesis of this compound or its precursors could lead to safer, more scalable, and higher-yielding processes.

Solid-Phase Synthesis: The generation of large compound libraries for biological screening often employs automated solid-phase synthesis. Oxetane-containing building blocks have been successfully incorporated into peptides using solid-phase peptide synthesis (SPPS). chemrxiv.orgbeilstein-journals.org In these examples, oxetane-containing dipeptide units are prepared in solution and then integrated into a growing peptide chain on a solid support using standard automated protocols. chemrxiv.org This demonstrates the compatibility of the oxetane motif with automated synthesis, suggesting that derivatives of this compound could be similarly used to create large libraries of small molecules or peptidomimetics.

High-Throughput Experimentation (HTE): HTE platforms, which use robotics to run hundreds of reactions in parallel, are invaluable for rapidly optimizing reaction conditions. HTE has been used to develop and optimize C-H arylation reactions of oxetanes, quickly identifying the best catalysts, ligands, and solvents from a large array of possibilities. hepatochem.com Such techniques will be crucial for developing novel transformations of this compound and its derivatives.

Design and Synthesis of Advanced Derivatives for Further Chemical Research

The true value of a building block lies in its potential for diversification. With both a carboxylic acid and a nitrile group at a quaternary center, this compound is a versatile platform for creating a wide array of advanced derivatives for further research.

The two functional groups can be manipulated independently to generate a diverse set of new molecules.

Table of Potential Derivatizations

Functional Group Reaction Reagent(s) Product Functional Group
Carboxylic Acid Amide Coupling Amines, Coupling Reagents (e.g., HBTU, HATU) Amide
Esterification Alcohols, Acid/Base Catalysis Ester
Reduction Borane reagents (e.g., BH₃) Primary Alcohol (Hydroxymethyl)
Decarboxylative Coupling Photoredox Catalysis Alkyl, Aryl
Cyanomethyl Group Hydrolysis (to Amide) Acid or Base Catalysis Carboxamidomethyl
Hydrolysis (to Acid) Strong Acid/Base, Heat Carboxymethyl
Reduction (to Amine) Catalytic Hydrogenation (e.g., H₂/Pd), Hydride Reagents (e.g., LiAlH₄) 2-Aminoethyl

Standard amide coupling reactions are among the most common transformations in medicinal chemistry, and the carboxylic acid of the title compound can be readily coupled with a vast library of commercially available amines to produce a diverse set of amides. acs.org

The cyanomethyl group offers a different set of synthetic opportunities. It can be hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid, respectively. chemrxiv.orglumenlearning.com More significantly, the nitrile can be reduced to a primary amine (a 2-aminoethyl group). organic-chemistry.org This transformation is particularly valuable as it introduces a basic center, providing a new vector for modifying solubility, salt formation, and biological interactions. The resulting amino-oxetane derivatives are highly sought after in medicinal chemistry.

By combining these transformations, a matrix of novel structures can be accessed. For example, the carboxylic acid could be converted to an amide, followed by reduction of the nitrile to an amine, yielding a multifunctional oxetane with potential for further elaboration or for use as a complex ligand in coordination chemistry. This synthetic versatility ensures that this compound will remain a valuable building block for future chemical innovation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(cyanomethyl)oxetane-3-carboxylic acid, and how do catalyst choices influence yield?

  • Methodology : The compound can be synthesized via oxidation of 3-hydroxymethyl-oxetane derivatives using palladium or platinum catalysts in alkaline conditions. Catalyst selection impacts reaction efficiency: platinum may offer higher purity, while palladium could reduce side reactions. Reaction parameters (e.g., temperature, oxygen flow rate) should be optimized via Design of Experiments (DoE) to maximize yield .
  • Characterization : Confirm purity using HPLC and structural integrity via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, focusing on the cyanomethyl (-CH2_2CN) and carboxylic acid (-COOH) groups.

Q. How can the stability of this compound be assessed under varying storage conditions?

  • Methodology : Monitor degradation using accelerated stability studies (e.g., 40°C/75% RH for 6 months). Employ LC-MS to detect isomerization byproducts (e.g., formation of new heterocycles due to oxetane ring strain). Store samples in inert atmospheres at -20°C to minimize thermal degradation .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar oxetane derivatives?

  • Methodology : Use IR spectroscopy to identify the carboxylic acid O-H stretch (~2500-3300 cm1^{-1}) and nitrile C≡N stretch (~2240 cm1^{-1}). Compare 1H NMR^1 \text{H NMR} chemical shifts for the oxetane ring protons (δ 4.5–5.0 ppm) and cyanomethyl group (δ 2.5–3.0 ppm) against reference data .

Advanced Research Questions

Q. What mechanistic insights explain the isomerization of this compound under thermal stress?

  • Methodology : Conduct density functional theory (DFT) calculations to model the ring-opening pathway. Validate experimentally via 1H NMR^1 \text{H NMR} kinetics studies at elevated temperatures. Proposed mechanism: Oxetane ring strain promotes nucleophilic attack by the cyanomethyl group, leading to rearranged products .

Q. How do substituent effects (e.g., cyanomethyl vs. chlorophenyl) influence the biological activity of oxetane-3-carboxylic acid derivatives?

  • Methodology : Synthesize analogs (e.g., 3-(4-chlorophenyl)oxetane-3-carboxylic acid) and compare in vitro enzyme inhibition profiles. Use molecular docking to assess interactions with targets like cyclooxygenase-2 (COX-2). The electron-withdrawing cyanomethyl group may enhance binding affinity compared to aryl substituents .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Methodology : Perform systematic solubility studies in polar (e.g., DMSO, water) and nonpolar solvents (e.g., hexane) using gravimetric analysis. Control for pH (carboxylic acid deprotonation) and temperature. Conflicting data may arise from impurities or polymorphic forms; characterize solids via XRPD .

Q. Can this compound serve as a precursor for novel carboxamide derivatives, and what are the optimal reaction conditions?

  • Methodology : React with amines (e.g., benzylamine) using coupling agents like EDC/HOBt. Monitor conversion via TLC and optimize pH (5–6) to favor amide bond formation. Purify via flash chromatography (silica gel, ethyl acetate/hexane). Yield improvements (≥80%) require strict anhydrous conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in catalytic efficiency reported for palladium vs. platinum in oxetane synthesis?

  • Resolution : Replicate experiments using identical substrates and conditions. Characterize catalyst surfaces via XPS to identify oxidation states. Contradictions may stem from trace impurities (e.g., residual ligands) or solvent effects (e.g., water content in alkaline media) .

Q. Why do some studies report negligible biological activity for this compound, while others highlight its potential?

  • Resolution : Evaluate assay conditions (e.g., cell lines, concentration ranges). The compound may exhibit activity only in specific contexts (e.g., hypoxia) or require prodrug activation. Perform dose-response curves with positive controls (e.g., indomethacin for COX inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.